molecular formula C17H16N2O7S2 B1198908 Sulosemide CAS No. 82666-62-4

Sulosemide

Cat. No.: B1198908
CAS No.: 82666-62-4
M. Wt: 424.5 g/mol
InChI Key: KKKNDDLZEGDARS-UHFFFAOYSA-N
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Description

Sulosemide is a potent loop diuretic used primarily to treat edema associated with congestive heart failure, liver cirrhosis, and renal disease. It is also used to manage hypertension. This compound works by inhibiting the reabsorption of sodium and chloride in the kidneys, leading to increased urine production and reduced fluid retention .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulosemide can be synthesized through a multi-step process involving the photochlorination of 4-chloro-2-fluoro-toluene to produce 4-chloro-2-fluoro-benzotrichloride. This intermediate undergoes aminosulfonylation followed by condensation with furfurylamine to yield this compound .

Industrial Production Methods

The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often achieving up to 97% yield without complex purification steps .

Chemical Reactions Analysis

Types of Reactions

Sulosemide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sulosemide has a wide range of applications in scientific research:

Mechanism of Action

Sulosemide exerts its effects by blocking the reabsorption of sodium and chloride in the proximal and distal tubules, as well as in the thick ascending loop of Henle in the kidneys. This inhibition leads to increased excretion of sodium, chloride, and water, resulting in diuresis. The primary molecular targets are the sodium-potassium-chloride cotransporters in the renal tubules .

Comparison with Similar Compounds

Sulosemide is often compared with other loop diuretics such as furosemide, torsemide, and bumetanide. While all these compounds share a similar mechanism of action, this compound is unique in its specific chemical structure and pharmacokinetic properties. For instance, this compound has a different absorption rate and duration of action compared to furosemide .

Similar Compounds

This compound stands out due to its specific molecular interactions and clinical efficacy in certain patient populations.

Properties

CAS No.

82666-62-4

Molecular Formula

C17H16N2O7S2

Molecular Weight

424.5 g/mol

IUPAC Name

2-(furan-2-ylmethylamino)-4-phenoxy-5-sulfamoylbenzenesulfonic acid

InChI

InChI=1S/C17H16N2O7S2/c18-27(20,21)17-10-16(28(22,23)24)14(19-11-13-7-4-8-25-13)9-15(17)26-12-5-2-1-3-6-12/h1-10,19H,11H2,(H2,18,20,21)(H,22,23,24)

InChI Key

KKKNDDLZEGDARS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=C(C=C(C(=C2)NCC3=CC=CO3)S(=O)(=O)O)S(=O)(=O)N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C(=C2)NCC3=CC=CO3)S(=O)(=O)O)S(=O)(=O)N

Key on ui other cas no.

82666-62-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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